molecular formula C10H10F4N4O B15120271 3-Fluoro-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide

3-Fluoro-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide

Cat. No.: B15120271
M. Wt: 278.21 g/mol
InChI Key: GAXBRHYEAQITEI-UHFFFAOYSA-N
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Description

3-Fluoro-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorine atom and a pyrimidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrrolidine ring followed by the introduction of the fluorine atom and the pyrimidine ring with the trifluoromethyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Fluoro-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoro-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of a fluorinated pyrrolidine ring and a trifluoromethyl-substituted pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H10F4N4O

Molecular Weight

278.21 g/mol

IUPAC Name

3-fluoro-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C10H10F4N4O/c11-9(8(15)19)1-2-18(4-9)7-3-6(10(12,13)14)16-5-17-7/h3,5H,1-2,4H2,(H2,15,19)

InChI Key

GAXBRHYEAQITEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)N)F)C2=NC=NC(=C2)C(F)(F)F

Origin of Product

United States

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